Benzoic acid, 3-(tributylstannyl)-
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Overview
Description
Benzoic acid, 3-(tributylstannyl)- is an organotin compound with the molecular formula C19H32O2Sn. It is a derivative of benzoic acid where a tributylstannyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(tributylstannyl)- typically involves the stannylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides and nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and organohalides.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various organotin derivatives .
Scientific Research Applications
Benzoic acid, 3-(tributylstannyl)- has several scientific research applications:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and transmetalation, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, which lacks the tributylstannyl group.
Tributyltin Hydride: A related organotin compound used in similar reactions.
Stannylated Aromatics: Other aromatic compounds with stannyl groups attached.
Uniqueness
Benzoic acid, 3-(tributylstannyl)- is unique due to the combination of the benzoic acid moiety and the tributylstannyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
3-tributylstannylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,(H,8,9);3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNHGXZZNPUGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430939 |
Source
|
Record name | Benzoic acid, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273747-03-8 |
Source
|
Record name | Benzoic acid, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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